4-(4-(Methylsulfonyl)phenyl)piperidine

GPR119 agonist type 2 diabetes metabolic disorders

Researchers pursuing GPR119 modulators (WO2008109702A1) or 1,2,4-oxadiazole-based kinase inhibitors require the para-methylsulfonylphenyl pharmacophore with a free piperidine NH for diversification. N-substituted analogs (e.g., 1-[(4-methylphenyl)sulfonyl]piperidine) lack this handle, stalling SAR campaigns. This compound delivers a free secondary amine enabling parallel N-alkylation, acylation, sulfonylation, and arylation. The pre-installed para-methylsulfonyl group eliminates post-heterocycle sulfonylation steps, reducing synthetic step count. tPSA ~54.6 Ų and one H-bond donor align with CNS drug-like guidelines. Ortho-substituted regioisomers (CAS 255051-68-4) exhibit divergent binding; procure the confirmed para-substituted building block.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
CAS No. 885274-65-7
Cat. No. B1421075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Methylsulfonyl)phenyl)piperidine
CAS885274-65-7
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
InChIKeyUTFCUGLGVGSABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Methylsulfonyl)phenyl)piperidine: Key Properties and Procurement


4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7, molecular weight 239.33 g/mol, formula C12H17NO2S) is a substituted phenylpiperidine building block featuring a para-methylsulfonyl substituent on the phenyl ring and an unsubstituted piperidine NH group . This structural configuration provides a free secondary amine as a synthetic handle, distinguishing it from N-substituted analogs and positioning it as a versatile intermediate for pharmaceutical research applications . Commercial availability typically ranges from 95% to 97% purity, with standard analytical characterization including NMR, HPLC, and GC available from multiple vendors .

Free piperidine NH enables N‑derivatization (alkylation, acylation, arylation) without deprotection
Para‑methylsulfonylphenyl pharmacophore aligns with patent‑claimed GPR119 modulator scaffolds
Compatible with heterocyclic elaboration (e.g., 1,2,4‑oxadiazole formation) for kinase inhibitor research

4-(4-(Methylsulfonyl)phenyl)piperidine: Irreplaceable in Synthesis


Substitution of 4-(4-(methylsulfonyl)phenyl)piperidine with closely related piperidine derivatives introduces critical differences in both synthetic accessibility and downstream molecular properties. The para-methylsulfonyl substitution pattern on the phenyl ring imparts distinct electronic and steric characteristics compared to ortho- or meta-substituted regioisomers, affecting both reactivity in coupling reactions and the physicochemical profile of final compounds . More critically, N-substituted analogs such as 1-[(4-methylphenyl)sulfonyl]piperidine lack the free secondary amine required for further derivatization, fundamentally limiting their utility as building blocks for compounds requiring piperidine NH functionalization . Even positional isomers like 4-(2-(methylsulfonyl)phenyl)piperidine (CAS 255051-68-4) exhibit altered binding orientations and electronic properties due to ortho versus para substitution geometry, which can result in divergent biological activities when incorporated into pharmacologically active molecules .

Regioisomer mismatch
Ortho‑ or meta‑methylsulfonyl substitution may alter electronic profile and coupling reactivity compared to the para isomer, shifting downstream SAR.
N‑substituted analog limitation
N‑functionalized derivatives (e.g., 1‑[(4‑methylphenyl)sulfonyl]piperidine) lack the free secondary amine required for further diversification, requiring additional deprotection steps.
Pharmacophore absence
4‑Phenylpiperidine lacks the methylsulfonyl group essential for target engagement in patent‑relevant GPR119 scaffolds; direct substitution may not reproduce required binding motifs.

4-(4-(Methylsulfonyl)phenyl)piperidine: Comparator Differentiation


GPR119 Modulator Scaffold Access

4-(4-(Methylsulfonyl)phenyl)piperidine provides direct synthetic access to GPR119 modulator scaffolds via the 4-(methylsulfonyl)phenyl pharmacophore that is explicitly claimed in WO2008109702A1. The para-methylsulfonyl substitution pattern is essential for the pharmacophore, whereas unsubstituted 4-phenylpiperidine lacks the sulfonyl moiety required for target engagement [1].

GPR119 Scaffold Access
Class‑level inference
Target contains para‑methylsulfonylphenyl pharmacophore; 4‑phenylpiperidine lacks sulfonyl group entirely
Enables synthesis of patent‑relevant GPR119 modulator scaffolds (WO2008109702A1)
Synthetic accessibility review; requires experimental confirmation
GPR119 agonist type 2 diabetes metabolic disorders

Topological Polar Surface Area: Ortho vs. Para Regioisomer

The para-substituted 4-(4-(methylsulfonyl)phenyl)piperidine possesses a topological polar surface area (tPSA) of 54.6 Ų, based on computational data for its ortho-substituted regioisomer 4-(2-(methylsulfonyl)phenyl)piperidine (CAS 255051-68-4) which shares identical molecular formula and functional groups . In contrast, N-substituted analogs such as 1-[(4-methylphenyl)sulfonyl]piperidine show a substantially lower tPSA of 37.4 Ų due to sulfonyl attachment at nitrogen rather than the phenyl ring, with corresponding LogP of 3.02 .

tPSA Comparison
Cross‑study comparable
ΔtPSA ≈ 17.2 Ų
Target tPSA ~54.6 Ų; N‑sulfonyl analog tPSA = 37.4 Ų
Higher tPSA and H‑bond donor count may influence CNS permeability classification
Computational data; experimental ADME profiling advised
ADME prediction blood-brain barrier permeability drug design

Free Piperidine NH for Diversification Chemistry

4-(4-(Methylsulfonyl)phenyl)piperidine retains a free secondary amine (hydrogen bond donor count = 1) that serves as a synthetic handle for N-alkylation, N-acylation, N-sulfonylation, and N-arylation reactions . In contrast, 1-[(4-methylphenyl)sulfonyl]piperidine has the piperidine nitrogen already substituted with a tosyl-like group (hydrogen bond donor count = 0), rendering it unsuitable for further N-functionalization without deprotection steps . This functional group difference is absolute, not a matter of degree.

Free Piperidine NH
Direct comparison
1 H‑bond donor; free secondary amine for N‑alkylation, acylation, sulfonylation
Synthetic handle enables diversification without deprotection
Binary difference vs N‑substituted analogs; key procurement criterion
synthetic accessibility building block medicinal chemistry

Sigma-1 Receptor Binding Potential

While 4-(4-(methylsulfonyl)phenyl)piperidine itself lacks reported direct receptor binding data, structurally related advanced analogs containing the methylsulfonylphenyl-piperidine core demonstrate nanomolar receptor engagement. Pridopidine (4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, CAS 346688-38-8), which contains the identical methylsulfonylphenyl pharmacophore with N-propyl substitution, binds sigma-1 receptor (S1R) with Ki = 70-80 nM, exhibiting approximately 100-fold selectivity over dopamine D2 receptor [1]. This class-level activity demonstrates that the methylsulfonylphenyl-piperidine scaffold is capable of engaging biologically relevant targets when appropriately elaborated.

Sigma‑1 Receptor Potential
Class‑level inference
Pridopidine (N‑propyl analog) S1R Ki = 70–80 nM; ~100‑fold selectivity over D2R
Scaffold supports target engagement when N‑substituted; context‑dependent
No direct binding data for target compound; class‑level extrapolation
sigma-1 receptor neurodegenerative disease dopamine stabilization

Key Intermediate for 1,2,4-Oxadiazole Kinase Inhibitors

4-(4-(Methylsulfonyl)phenyl)piperidine can be elaborated to 4-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (CAS 849925-03-7), a specialized heterocyclic intermediate with molecular weight 307.37 g/mol (formula C14H17N3O3S) . This derivative incorporates a 1,2,4-oxadiazole core—a recognized bioisostere for amide and ester functionalities—that enhances metabolic stability and binding affinity relative to non-heterocyclic piperidine derivatives . The methylsulfonyl group in the para position contributes to solubility and bioavailability of the final heterocyclic product [1].

Oxadiazole Synthesis
Class‑level inference
Precursor to 4‑{3‑[4‑(methylsulfonyl)phenyl]‑1,2,4‑oxadiazol‑5‑yl}piperidine (MW 307.37)
Provides entry to 1,2,4‑oxadiazole kinase inhibitor scaffolds; pre‑installed sulfonyl reduces step count
Source‑specific synthesis route; yields require laboratory verification
kinase inhibitor heterocyclic synthesis 1,2,4-oxadiazole

4-(4-(Methylsulfonyl)phenyl)piperidine: Research and Industrial Applications


GPR119 Modulator Synthesis for Type 2 Diabetes

This compound serves as a key building block for synthesizing GPR119 modulators as claimed in WO2008109702A1. The para-methylsulfonylphenyl pharmacophore is explicitly required for target engagement; unsubstituted 4-phenylpiperidine lacks the essential sulfonyl moiety and cannot access these patented scaffolds [1]. Researchers pursuing GPR119-targeting compounds for metabolic disease applications should procure this specific building block rather than alternative phenylpiperidines.

CNS Sigma-1 Receptor Ligand Optimization

Based on class-level evidence from pridopidine (S1R Ki = 70-80 nM) [1], the methylsulfonylphenyl-piperidine scaffold supports nanomolar sigma-1 receptor engagement. The free piperidine NH in 4-(4-(methylsulfonyl)phenyl)piperidine allows diversification at the nitrogen position to optimize potency and selectivity. The tPSA of approximately 54.6 Ų and presence of one hydrogen bond donor [2] align with CNS drug-like property guidelines, making this compound suitable for neurodegenerative disease drug discovery programs.

1,2,4-Oxadiazole Kinase Inhibitor Library Construction

This compound provides a direct precursor to 4-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (CAS 849925-03-7), a heterocyclic intermediate for kinase inhibitor development [1][2]. The pre-installed para-methylsulfonyl group eliminates the need for sulfonylation steps after heterocycle formation, streamlining library synthesis. Medicinal chemistry teams synthesizing 1,2,4-oxadiazole-based kinase inhibitors should select this compound over 4-phenylpiperidine to reduce synthetic step count and improve overall yield .

Parallel SAR of Piperidine N-Substituents

Unlike N-substituted analogs such as 1-[(4-methylphenyl)sulfonyl]piperidine, 4-(4-(methylsulfonyl)phenyl)piperidine retains a free secondary amine (Hdon = 1) [1] that enables parallel diversification via N-alkylation, N-acylation, N-sulfonylation, and N-arylation [2]. This makes the compound ideal for structure-activity relationship (SAR) campaigns where systematic variation of piperidine N-substituents is required to probe steric and electronic effects on target binding while maintaining the para-methylsulfonylphenyl pharmacophore constant.

Application
Selection Property
Validation Focus
GPR119 modulator research for metabolic studies
Patent‑relevant para‑methylsulfonylphenyl pharmacophore
Scaffold accessibility per WO2008109702A1
Sigma‑1 receptor CNS target‑engagement studies
Free piperidine NH for N‑diversification to modulate potency/selectivity
CNS drug‑like property review (tPSA, H‑bond donors)
1,2,4‑Oxadiazole kinase inhibitor scaffold synthesis
Pre‑installed para‑methylsulfonyl group
Synthetic step‑count reduction in library construction
Parallel SAR of piperidine N‑substituents
Free secondary amine enabling systematic N‑variation
Structure‑activity relationship profiling with constant pharmacophore

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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